molecular formula C17H15BrFNO4 B2600656 [2-(4-Bromo-2-fluoroanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate CAS No. 1795030-90-8

[2-(4-Bromo-2-fluoroanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate

Cat. No.: B2600656
CAS No.: 1795030-90-8
M. Wt: 396.212
InChI Key: CVCUATCSUZQOHX-UHFFFAOYSA-N
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Description

“[2-(4-Bromo-2-fluoroanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate” is a complex organic compound. It is composed of a 4-Bromo-2-fluoroaniline moiety and a 2-(2-methoxyphenyl)acetate moiety .


Synthesis Analysis

The synthesis of similar compounds has been reported. For instance, 4-Bromo-2-fluoroaniline can be synthesized from 4-bromo-2-fluoro-l-nitrobenzene using iron and NH4Cl . Additionally, 2-Bromo-4-fluoroanisole, which shares some structural similarity with the target compound, can be synthesized from 2-Bromo-4-fluorophenol and Iodomethane .


Molecular Structure Analysis

The molecular structure of the compound can be inferred from its name. It likely contains a bromo-fluoroaniline group attached to an oxoethyl group, which is further connected to a methoxyphenyl acetate group .

Scientific Research Applications

Metabolism Studies

  • The metabolism of related compounds, such as 4-bromo-2,5-dimethoxyphenethylamine (2C-B), has been studied in rats, identifying various metabolites through enzymatic hydrolysis and gas chromatography-mass spectrometry analysis. These studies highlight the pathways involving deamination, reduction, oxidation, and acetylation, which could be relevant for understanding the metabolism of complex fluoroanilino compounds (Kanamori, Inoue, Iwata, Ohmae, & Kishi, 2002).

Analytical Chemistry

  • Fluorogenic labelling reagents like 2-Bromoacetyl-6-methoxynaphthalene (Br-AMN) have been used for the high-performance liquid chromatography (HPLC) analysis of carboxylic acids in pharmaceutical formulations, demonstrating the potential for similar compounds in analytical applications (Gatti, Bousquet, Bonazzi, & Cavrini, 1996).

Synthesis and Nonlinear Optical Characterization

  • New derivatives of 1,3,4-oxadiazole containing fluoro-4-methoxy phenyl groups have been synthesized, showcasing their potential in optoelectronics due to their optical nonlinearity properties. This indicates the role such compounds could play in the development of materials for optoelectronic applications (Chandrakantha, Isloor, Philip, Mohesh, Shetty, & Vijesh, 2011).

Synthesis of Fluorinated Compounds

  • Alkyl 2-(2-fluoro-anilino)-2-oxo-acetates have been used to produce various fluorinated pyrrole derivatives, demonstrating the versatility of such compounds in synthesizing fluorinated organic molecules with potential applications in pharmaceuticals and materials science (Yavari, Nasiri, & Djahaniani, 2005).

Development of Fluorophores

  • The synthesis of novel oxoxanthenoisoquinoline via palladium-catalysed cross-coupling reactions as fluorophores indicates the potential use of complex fluoroanilino compounds in the development of new fluorescent materials for biochemical and materials science applications (Prickett, Singh, & Vankayalapati, 2000).

Properties

IUPAC Name

[2-(4-bromo-2-fluoroanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrFNO4/c1-23-15-5-3-2-4-11(15)8-17(22)24-10-16(21)20-14-7-6-12(18)9-13(14)19/h2-7,9H,8,10H2,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVCUATCSUZQOHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC(=O)OCC(=O)NC2=C(C=C(C=C2)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrFNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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